4-Formylthiophene-2-carbonitrile
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Overview
Description
4-Formylthiophene-2-carbonitrile is an organic compound with the molecular formula C₆H₃NOS It is a heterocyclic compound containing a thiophene ring substituted with a formyl group at the 4-position and a nitrile group at the 2-position
Mechanism of Action
Target of Action
4-Formylthiophene-2-carbonitrile is primarily used in the field of organic chemistry as a reagent in various reactions . Its primary targets are the reactants it interacts with during these reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a transition metal catalyzed carbon–carbon bond-forming reaction . The process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely applied in the field of organic chemistry for the formation of carbon–carbon bonds .
Pharmacokinetics
Its properties such as stability, reactivity, and solubility in various solvents would be important considerations in its use in chemical reactions .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . The specific molecular and cellular effects would depend on the nature of the compounds being synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of a catalyst, and the pH of the solution . These factors can affect the rate of the reaction and the yield of the product .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formylthiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the formylation of thiophene-2-carbonitrile. This can be achieved using Vilsmeier-Haack reaction conditions, where thiophene-2-carbonitrile is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 4-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis methods. This typically involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Formylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation
Substitution: Halogens (e.g., chlorine, bromine), nitric acid (HNO₃)
Major Products Formed
Oxidation: 4-Formylthiophene-2-carboxylic acid
Reduction: 4-Formylthiophene-2-amine
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
Comparison with Similar Compounds
4-Formylthiophene-2-carbonitrile can be compared with other thiophene derivatives, such as:
Thiophene-2-carbonitrile: Lacks the formyl group, making it less reactive in certain electrophilic substitution reactions.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a formyl group, resulting in different reactivity and applications.
4-Formylthiophene:
The uniqueness of this compound lies in the presence of both the formyl and nitrile groups, which provide a combination of reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-formylthiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NOS/c7-2-6-1-5(3-8)4-9-6/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBOWDZUPXXCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59786-36-6 |
Source
|
Record name | 4-formylthiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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